molecular formula C13H19NO3 B3164555 (Prop-2-en-1-yl)[(3,4,5-trimethoxyphenyl)methyl]amine CAS No. 893575-06-9

(Prop-2-en-1-yl)[(3,4,5-trimethoxyphenyl)methyl]amine

Cat. No.: B3164555
CAS No.: 893575-06-9
M. Wt: 237.29 g/mol
InChI Key: QPCCNXISNYIUGC-UHFFFAOYSA-N
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Description

(Prop-2-en-1-yl)[(3,4,5-trimethoxyphenyl)methyl]amine (CAS 893575-06-9) is a secondary amine featuring a propenyl (allyl) group and a 3,4,5-trimethoxybenzyl moiety. Its molecular formula is C₁₃H₁₉NO₃, with a molecular weight of 237.29 g/mol.

Properties

IUPAC Name

N-[(3,4,5-trimethoxyphenyl)methyl]prop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-5-6-14-9-10-7-11(15-2)13(17-4)12(8-10)16-3/h5,7-8,14H,1,6,9H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCCNXISNYIUGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Prop-2-en-1-yl)[(3,4,5-trimethoxyphenyl)methyl]amine typically involves the reaction of 3,4,5-trimethoxybenzyl chloride with allylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC) analysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(Prop-2-en-1-yl)[(3,4,5-trimethoxyphenyl)methyl]amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted amines.

Scientific Research Applications

(Prop-2-en-1-yl)[(3,4,5-trimethoxyphenyl)methyl]amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Prop-2-en-1-yl)[(3,4,5-trimethoxyphenyl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound’s trimethoxyphenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Isomers with Varying Methoxy Substitution

The positional arrangement of methoxy groups on the phenyl ring significantly alters physicochemical and biological properties. Key analogs include:

Compound Name CAS Number Methoxy Positions Molecular Formula Key Applications/Findings
(Prop-2-en-1-yl)[(3,4,5-trimethoxyphenyl)methyl]amine 893575-06-9 3,4,5 C₁₃H₁₉NO₃ Under investigation for pharmacological potential
(Prop-2-en-1-yl)[(2,4,5-trimethoxyphenyl)methyl]amine 880809-17-6 2,4,5 C₁₃H₁₉NO₃ Limited data; structural analog in agrochemical studies
(Prop-2-en-1-yl)[(2,3,4-trimethoxyphenyl)methyl]amine 893575-14-9 2,3,4 C₁₃H₁₉NO₃ Pharmaceutical intermediates

Key Observations :

  • 2,4,5-Trimethoxy Substitution: Found in herbicidal agents (e.g., 5-[[[3,4,5-trimethoxyphenyl]imino]methyl]-2,4-pyrimidinediamine), suggesting agricultural relevance .

Functional Group Variations in Related Compounds

β-Lactam Derivatives

However, these derivatives exhibit lower synthetic yields (32–40%) compared to the parent amine, which may be synthesized more efficiently .

Substituted Benzylamines
  • 5-MeO-MALT (2-(5-methoxy-1H-indol-3-yl)ethyl(prop-2-en-1-yl)amine): Shares the propenylamine backbone but incorporates an indole moiety, showing psychoactive properties .
  • Rescinnamine : A complex yohimbane derivative with a 3,4,5-trimethoxycinnamate group, used as an antihypertensive agent. This highlights the pharmacological versatility of the 3,4,5-trimethoxybenzyl motif .

Physicochemical Properties

  • Lipophilicity: The 3,4,5-trimethoxy substitution increases hydrophobicity compared to mono- or dimethoxy analogs, enhancing membrane permeability .
  • Synthetic Accessibility : The parent amine is synthesized via straightforward alkylation reactions, whereas β-lactam derivatives require multistep procedures with lower yields .

Biological Activity

The compound (Prop-2-en-1-yl)[(3,4,5-trimethoxyphenyl)methyl]amine (C₁₃H₁₉NO₃) is an organic molecule characterized by its unique structural features, which include a prop-2-en-1-yl group and a trimethoxyphenyl moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties.

  • Molecular Formula : C₁₃H₁₉NO₃
  • Molar Mass : 237.29 g/mol
  • Density : Approximately 1.026 g/cm³
  • Boiling Point : Predicted at 328.1 °C

The structural uniqueness of this compound is believed to impart distinct chemical reactivity and biological activity compared to similar compounds in its class.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological responses, including:

  • Inhibition of microbial growth
  • Induction of apoptosis in cancer cells
  • Disruption of tubulin polymerization, leading to cell cycle arrest

The presence of methoxy groups enhances the compound's ability to form hydrogen bonds, which may influence its binding affinity and specificity.

Anticancer Activity

Recent studies have highlighted the antiproliferative effects of compounds similar to this compound on various cancer cell lines. For instance:

CompoundCell LineIC50 (µM)Mechanism
10pMCF-70.76 ± 0.1Inhibits tubulin assembly
10rMDA-MB-2311.5 ± 0.2Induces apoptosis

These compounds demonstrated significant antiproliferative activities against breast cancer cell lines, indicating their potential as therapeutic agents .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Preliminary investigations suggest that it may inhibit bacterial growth through mechanisms involving disruption of cellular processes. For example, it has shown activity against various strains of bacteria in vitro, although specific IC50 values remain to be fully characterized.

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    • A series of derivatives were synthesized and tested for their effects on MCF-7 breast cancer cells. The results indicated that modifications in the chemical structure significantly influenced their antiproliferative potency.
    • Flow cytometry analysis revealed that some derivatives caused cell cycle arrest in the G2/M phase and induced apoptosis through mitochondrial depolarization and activation of caspase pathways .
  • Mechanistic Insights :
    • Studies have shown that certain derivatives bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell death. This mechanism is similar to that observed with established anticancer drugs like combretastatin A-4 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Prop-2-en-1-yl)[(3,4,5-trimethoxyphenyl)methyl]amine
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(Prop-2-en-1-yl)[(3,4,5-trimethoxyphenyl)methyl]amine

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